N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-methoxybenzamide
Description
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)-4-methoxybenzamide is 377.10970745 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-18-8-4-15(5-9-18)19(22)21(17-10-11-26(23,24)13-17)12-14-2-6-16(20)7-3-14/h2-9,17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOGORIHFLUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a tetrahydrothiophene moiety and a methoxybenzamide group, which are significant for its biological interactions.
Preliminary studies suggest that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown potential as inhibitors of various kinases, which play critical roles in cell signaling pathways related to cancer progression .
- Antiproliferative Effects : The compound's structural components suggest potential activity against cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Activity
Recent investigations into related compounds indicate that derivatives with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzamide derivatives can effectively inhibit the proliferation of breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975) with minimal toxicity to healthy cells .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4e | U87 | 0.03 ± 0.01 | Carbonic anhydrase IX inhibition |
| YH-9 | SK-BR-3 | Not specified | EGFR/HER-2 dual-target inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies help elucidate how the compound interacts at the molecular level, providing insights into its potential therapeutic applications .
Case Studies
- Study on Anticancer Properties : A study focused on the synthesis and evaluation of thiosemicarbazide derivatives revealed that compounds with similar thiophene structures exhibited promising anticancer activity against U87 glioblastoma cells. This suggests that this compound may share similar mechanisms leading to cytotoxicity in cancer cells .
- Assessment of Selective Cytotoxicity : Research on thiazole and thiadiazole derivatives indicated selective cytotoxicity towards cancer cell lines while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during cancer treatment .
Scientific Research Applications
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-methoxybenzamide is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications based on available research findings and case studies.
Key Features
- Contains a tetrahydrothiophene ring, which contributes to its unique pharmacological properties.
- The presence of fluorine may enhance lipophilicity and metabolic stability.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the treatment of cancer and inflammatory diseases.
Case Study: Anticancer Activity
Research has shown that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vitro, suggesting its potential as an anticancer drug .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains has been explored, showing promise as a lead compound for developing new antibiotics.
Case Study: Antimicrobial Testing
A series of tests conducted against gram-positive and gram-negative bacteria revealed that modifications to the benzamide structure could enhance antimicrobial activity. Results indicated significant inhibition zones in agar diffusion tests .
Neuropharmacology
The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for neurological applications. Research is ongoing to evaluate its effects on neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models, compounds with similar structures have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests that this compound could be evaluated for treating conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-methoxybenzamide to ensure high purity and yield?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature (typically 25–80°C), solvent selection (e.g., DMF or acetonitrile), and pH (neutral to slightly basic). Sodium borohydride or coupling agents like DCC/HOBt are essential for amidation and reduction steps . Purification via column chromatography (e.g., silica gel with pentane:ethyl acetate gradients) is recommended to isolate the final product . Kinetic monitoring using TLC or HPLC ensures intermediate stability and minimizes side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups like sulfone (SO₂) and amide (C=O) bonds . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy . For crystalline derivatives, X-ray diffraction provides 3D conformational data .
Q. How can thermal stability and decomposition profiles be systematically evaluated for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) measures mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere), identifying decomposition thresholds. Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points) and exothermic/endothermic events. Data should be cross-validated with dynamic vapor sorption (DVS) to assess hygroscopicity, which may influence stability .
Advanced Research Questions
Q. What strategies mitigate low yields in multi-step syntheses involving cross-coupling reactions for analogs of this compound?
- Methodological Answer : Catalyst selection is pivotal: Palladium (Pd(PPh₃)₄) or nickel complexes enhance Suzuki-Miyaura couplings for aryl-aryl bonds . Precise stoichiometry of reagents (1.2–1.5 equivalents) and degassing solvents (e.g., THF) minimize oxidative byproducts. Microwave-assisted synthesis can reduce reaction times (e.g., 30 mins at 120°C vs. 24 hrs conventionally) . Computational tools (DFT) predict steric/electronic barriers to optimize substituent placement .
Q. How can computational models and experimental assays resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : In silico docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., kinases or GPCRs), guiding in vitro assays. Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Conflicting IC₅₀ values may arise from assay pH (optimal at 5.0–7.4) or reducing agents (e.g., DTT) interfering with disulfide bonds . Validate findings using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .
Q. What experimental design principles address discrepancies in fluorescence or spectroscopic data under varying conditions?
- Methodological Answer : Fluorescence intensity is highly sensitive to solvent polarity (e.g., acetonitrile vs. aqueous buffers) and pH (e.g., protonation of methoxy groups at pH < 5) . Standardize excitation/emission wavelengths (e.g., λex = 340 nm, λem = 380 nm) and temperature (25°C ± 0.5°C) using Peltier-controlled cuvette holders. For time-resolved studies, confirm photostability via repeated scans over 24 hrs . Solvent effects on reaction kinetics (e.g., SNAr vs. SN1 pathways) require polarity parameter (ET30) analysis .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility and bioavailability predictions for this compound?
- Methodological Answer : Experimental solubility (e.g., shake-flask method in PBS) often deviates from computational predictions (LogP via ChemAxon). Adjust bioavailability models by incorporating membrane permeability data (Caco-2 assays) and plasma protein binding (equilibrium dialysis). Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) can enhance in vivo solubility .
Q. Why do biological activity results vary between in vitro and cell-based assays for this compound?
- Methodological Answer : Cell membranes may limit passive diffusion due to the compound’s high molecular weight (>500 Da) or cLogP (>3). Use prodrug strategies (e.g., esterification of methoxy groups) or assess activity in permeabilized cells. Off-target effects in complex media (e.g., FBS interactions) necessitate dose-response curves in serum-free conditions .
Tables for Key Data
| Parameter | Optimal Conditions | References |
|---|---|---|
| Synthesis Temperature | 60–80°C (amide coupling) | |
| Fluorescence pH Sensitivity | Max intensity at pH 5.0 | |
| Thermal Decomposition Onset | 220–240°C (TGA in N₂) | |
| Binding Assay Solvent | 10% DMSO in PBS (v/v) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
